(S)-7-Oxa-2-azaspiro[4.5]decan-3-one
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Overview
Description
(S)-7-Oxa-2-azaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Oxa-2-azaspiro[4.5]decan-3-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure with high yield and selectivity . The reaction typically requires a Lewis acid catalyst such as BF3·OEt2 and is conducted in dichloromethane at low temperatures (around -40°C) to ensure optimal conditions for the cascade process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Oxa-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and substituted spirocyclic derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-7-Oxa-2-azaspiro[4.5]decan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-7-Oxa-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, similar spirocyclic compounds have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
4-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one: Investigated for its potential in treating Alzheimer’s disease.
Thia-4-azaspiro[4.5]decan compounds: Explored for their anticancer activity.
Uniqueness
(S)-7-Oxa-2-azaspiro[45]decan-3-one stands out due to its unique spirocyclic structure that incorporates both oxygen and nitrogen atoms, providing distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(5S)-7-oxa-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C8H13NO2/c10-7-4-8(5-9-7)2-1-3-11-6-8/h1-6H2,(H,9,10)/t8-/m0/s1 |
InChI Key |
LJDCVCRATYEHEP-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@@]2(CC(=O)NC2)COC1 |
Canonical SMILES |
C1CC2(CC(=O)NC2)COC1 |
Origin of Product |
United States |
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